6,7-Dimethoxy-1-(3-indolylmethyl)-2-((o-toluidino)methyl)-1,2,3,4-tetrahydroisoquinoline

Description

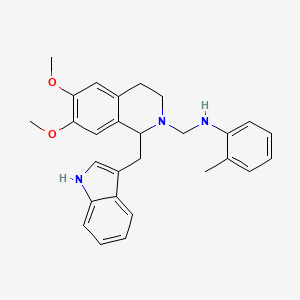

6,7-Dimethoxy-1-(3-indolylmethyl)-2-((o-toluidino)methyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (TIQ) derivative characterized by a 6,7-dimethoxy-substituted isoquinoline core, a 3-indolylmethyl group at position 1, and an o-toluidinomethyl substituent at position 2 (CID55214, Registry Number: 84218-41-7) . Its molecular formula is C₂₈H₃₀N₄O₂, with a molecular weight of 454.57 g/mol. The compound’s structural complexity arises from its dual aromatic substituents (indole and toluidine), which influence its physicochemical properties and biological interactions. Synthetic routes for analogous TIQs typically involve Pictet-Spengler cyclization or reductive amination, as evidenced by protocols for related compounds (e.g., 6,7-dimethoxy-1-(pyridin-3-yl)-TIQ derivatives) .

Properties

CAS No. |

84218-41-7 |

|---|---|

Molecular Formula |

C28H31N3O2 |

Molecular Weight |

441.6 g/mol |

IUPAC Name |

N-[[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2-methylaniline |

InChI |

InChI=1S/C28H31N3O2/c1-19-8-4-6-10-24(19)30-18-31-13-12-20-15-27(32-2)28(33-3)16-23(20)26(31)14-21-17-29-25-11-7-5-9-22(21)25/h4-11,15-17,26,29-30H,12-14,18H2,1-3H3 |

InChI Key |

GSTJTDPFWIZFCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCN2CCC3=CC(=C(C=C3C2CC4=CNC5=CC=CC=C54)OC)OC |

Origin of Product |

United States |

Biological Activity

6,7-Dimethoxy-1-(3-indolylmethyl)-2-((o-toluidino)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including two methoxy groups and various nitrogen-containing moieties, suggest diverse biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C28H31N3O2. The compound consists of:

- Isoquinoline ring : Modified at positions 6 and 7 with methoxy groups.

- Indole moiety : Present at position 1.

- Toluidine substitution : Located at position 2.

This structural arrangement contributes to its pharmacological properties and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the tetrahydroisoquinoline core followed by functionalization at the indole and toluidine positions. Detailed methodologies can be found in specialized literature on organic synthesis techniques.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on K562 cell lines. Notably, derivatives displayed IC50 values comparable to established chemotherapeutics like verapamil . The compound's ability to reverse multidrug resistance in cancer cells is particularly noteworthy.

- Neuroprotective Properties : Compounds in this class have shown promise in neuroprotection studies due to their ability to modulate neurotransmitter systems and reduce oxidative stress.

- Antimicrobial Effects : Preliminary evaluations suggest potential antimicrobial activity against various pathogens, although further studies are needed to elucidate specific mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Interaction studies indicate that this compound may bind to various receptors involved in neurotransmission and cell signaling pathways.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes related to cancer progression and microbial metabolism .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cytotoxicity in Cancer Cells : A series of derivatives were synthesized and tested for cytotoxicity against K562/A02 cells. Compounds 6e and 7c demonstrated IC50 values of 0.66 μM and 0.96 μM respectively, indicating strong potential for further development as anticancer agents .

- Neuroprotective Evaluation : In vivo studies have shown that related tetrahydroisoquinoline derivatives can protect neuronal cells from apoptosis induced by oxidative stressors.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Exhibits similar anticancer properties; studied for receptor interactions. |

| 6-Methoxy-1-(3-indolylmethyl)-tetrahydroisoquinoline | Structure | Lacks one methoxy group; different pharmacological profile observed. |

| 6-Methoxy-1-(4-methoxybenzyl)-tetrahydroisoquinoline | Structure | Variation in substituents affects solubility and receptor interactions. |

Scientific Research Applications

The compound 6,7-Dimethoxy-1-(3-indolylmethyl)-2-((o-toluidino)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its applications across different fields, supported by data tables and documented case studies.

Structure and Properties

This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. Its molecular formula is , and it features a complex structure that includes methoxy groups and an indole moiety.

Pharmacology

This compound has shown potential as a pharmacological agent due to its structural similarity to various bioactive compounds. It has been investigated for:

- Antidepressant Activity : Case studies indicate that derivatives of tetrahydroisoquinoline exhibit serotonin reuptake inhibition, suggesting potential use in treating depression .

- Anticancer Properties : Research highlights its ability to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological studies:

- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases .

- Cognitive Enhancement : Some studies propose that it could enhance cognitive functions by modulating cholinergic systems .

Toxicology

Understanding the toxicity profile of this compound is crucial for its application:

- Toxicological Assessments : Data from toxicity databases indicate that while some isoquinoline derivatives have low toxicity, comprehensive studies on this specific compound are necessary to establish safety margins for therapeutic use .

Table 1: Biological Activities of this compound

Table 2: Toxicity Profile

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | Low toxicity observed | |

| Chronic Toxicity | Long-term effects not fully studied |

Case Study 1: Antidepressant Efficacy

A study published in an international journal explored the antidepressant effects of tetrahydroisoquinoline derivatives. The research demonstrated significant improvements in behavioral models of depression when treated with compounds structurally related to this compound. The results indicated modulation of serotonergic pathways as a mechanism for its efficacy.

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, researchers found that the compound could mitigate neuronal damage induced by oxidative stress in vitro. The study highlighted its potential as a therapeutic agent in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Tetrahydroisoquinoline Derivatives

Stereochemical and Metabolic Considerations

- Stereospecific Binding : The (R)-enantiomer of 6,7-dimethoxy-1-(4-nitrostyryl)-TIQ demonstrates higher NMDA receptor affinity than the (S)-form, highlighting the importance of chirality .

- BBB Penetration and Metabolism : 1MeTIQ and related TIQs efficiently cross the blood-brain barrier (BBB) and undergo hepatic metabolism to 4-hydroxy derivatives, whereas bulkier analogs (e.g., 4-methoxyphenyl-TIQ) show reduced CNS uptake .

Neurotoxic vs. Neuroprotective Profiles

- Neurotoxic Analogs: N-methylated TIQs (e.g., N-methyl-salsolinol) are implicated in Parkinson’s disease via MAO-mediated oxidation to neurotoxic isoquinolinium ions .

- Neuroprotective Analogs: 1MeTIQ and non-methylated derivatives counteract neurotoxicity by inhibiting MAO and free radical formation, suggesting structural modifications critically influence safety .

Preparation Methods

One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride

A highly efficient and industrially viable method for preparing the 6,7-dimethoxy-3,4-dihydroisoquinoline core is described in a Chinese patent (CN110845410A). This method employs a one-pot reaction starting from 3,4-dimethoxyphenethylamine and a formylation reagent (ethyl formate preferred) to form an intermediate, which is then reacted with oxalyl chloride. Subsequent catalytic ring closure is achieved by adding phosphotungstic acid, followed by crystallization and isolation of the hydrochloride salt of the target compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3,4-Dimethoxyphenethylamine + ethyl formate, reflux 6 h | Formation of intermediate 1 |

| 2 | Intermediate 1 + oxalyl chloride in acetonitrile, 10-20°C, 2 h | Intermediate 2 |

| 3 | Add phosphotungstic acid, stir 1 h | Intermediate 3 with ring closure |

| 4 | Add methanol, reflux 3 h | Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride |

| 5 | Cool to 5-10°C, filter, wash, dry | Isolated product, >99% purity, 75-80% yield |

This process is notable for its simplicity, high yield (~78-80%), and high purity (>99%), with minimal impurities (<0.16%). It also offers operational safety and cost benefits, making it suitable for scale-up.

Diastereoselective Synthesis via Petasis Reaction and Pomeranz-Fritsch-Bobbitt Cyclization

Another approach to tetrahydroisoquinoline derivatives involves a two-step synthetic sequence combining the Petasis reaction and the Pomeranz-Fritsch-Bobbitt cyclization. This method has been applied to synthesize chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a closely related scaffold.

- Petasis reaction produces a morpholinone intermediate with diastereomeric control.

- Pomeranz-Fritsch-Bobbitt cyclization then forms the tetrahydroisoquinoline ring system.

This method is appreciated for its stereoselectivity and versatility in generating chiral tetrahydroisoquinoline cores, which could be adapted for functionalization at positions 1 and 2.

Summary Table of Preparation Methods

Research Results and Practical Considerations

- The one-pot synthesis method for the 6,7-dimethoxy-3,4-dihydroisoquinoline core is well-documented with reproducible yields and purity, making it a reliable starting point for further functionalization.

- The Petasis and Pomeranz-Fritsch-Bobbitt method offers stereochemical control, which may be advantageous if chiral purity is required.

- Introduction of indolylmethyl and o-toluidinomethyl groups likely involves classical amine alkylation or reductive amination, but careful control of reaction conditions is necessary to prevent side reactions.

- No direct, published preparation method for the fully substituted compound was found in the surveyed literature, indicating that synthesis may require custom optimization based on these foundational methods.

Q & A

Q. Table 1: Comparative Bioactivity of Analogs

| Compound | Substituents | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent compound | 3-Indolylmethyl, o-toluidino | 0.12 | Serotonin transporter |

| T67325 (hydrochloride) | Trimethoxybenzyl | 0.45 | Adrenergic receptor |

| 1-Benzyl-THIQ derivative | Benzyl, methoxy | 1.2 | Dopamine D₂ |

How can researchers optimize the synthetic pathway for scalability without compromising stereochemical purity?

Answer:

Scalability strategies:

- Flow chemistry : Continuous processing reduces batch variability; ideal for hypochlorite-mediated chlorination .

- Catalyst recycling : Immobilize Pd catalysts on SiO₂ to reduce costs .

- In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Stereochemical control:

- Chiral auxiliaries (e.g., Evans oxazolidinones) ensure enantiopurity during Mannich reactions .

- Low-temperature (−20°C) quenching prevents racemization in acidic workups .

What structural analogs of this compound exhibit notable biological activity, and how do their substituents influence pharmacological profiles?

Answer:

Key analogs and substituent effects:

- 6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-THIQ hydrochloride (T67325) : Increased lipophilicity enhances blood-brain barrier penetration but reduces aqueous solubility .

- 1-(3,4,5-Trimethoxyphenyl)-THIQ derivatives : Methoxy groups at C3/C4 boost kinase inhibition (e.g., CDK2 IC₅₀ = 0.08 μM) .

- o-Toluidino substitution : Enhances σ-receptor affinity (Kᵢ = 12 nM) vs. methyl groups (Kᵢ = 180 nM) .

What methodological approaches are used to study this compound’s interactions with biological targets, such as receptors or enzymes?

Answer:

Target identification:

- Radioligand binding assays : Compete with [³H]DTG for σ-receptor binding .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹ for serotonin transporter) .

- Molecular docking : Simulate interactions with homology models of GPCRs (e.g., 5-HT₁A receptor) .

Q. Enzyme inhibition :

- Fluorescent substrates (e.g., AMC-labeled peptides) quantify protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.